N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride
CAS No.: 127344-30-3
Cat. No.: VC21153423
Molecular Formula: C42H52ClN3O7
Molecular Weight: 746.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127344-30-3 |
|---|---|
| Molecular Formula | C42H52ClN3O7 |
| Molecular Weight | 746.3 g/mol |
| IUPAC Name | N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride |
| Standard InChI | InChI=1S/C42H52ClN3O7/c1-4-5-6-7-8-9-10-11-12-13-14-19-26-52-38-23-18-17-22-36(38)44-41(48)35-28-39(33-20-15-16-21-34(33)40(35)47)53-37-25-24-32(46(50)51)27-31(37)29-45(30(2)3)42(43)49/h15-18,20-25,27-28,30,47H,4-14,19,26,29H2,1-3H3,(H,44,48) |
| Standard InChI Key | FVLQUONHTSLQEF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])CN(C(C)C)C(=O)Cl)O |
| Canonical SMILES | CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])CN(C(C)C)C(=O)Cl)O |
Introduction
N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride is a complex organic compound classified as a carbamoyl chloride. Carbamoyl chlorides are derivatives of carbamic acid and are known for their reactivity, often used in the synthesis of pharmaceuticals and agrochemicals. This compound's structure involves multiple functional groups, including carbamoyl, nitro, and hydroxy groups, which contribute to its potential biological activity and chemical reactivity.
Synthesis
The synthesis of N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride involves several key steps, typically performed under controlled conditions to prevent moisture interference. The process may include:
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Formation of the Naphthalene Core: This involves synthesizing the naphthalene derivative with the appropriate substitutions.
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Introduction of the Carbamoyl Group: This step involves reacting the naphthalene derivative with a carbamoyl chloride precursor.
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Attachment of the Nitrophenyl Group: This is achieved through an etherification reaction.
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Final Carbamoyl Chloride Formation: The propan-2-yl carbamoyl chloride group is attached to complete the molecule.
Spectroscopic Analysis
The structure of this compound can be analyzed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): Both H and C NMR can provide detailed information about the compound's structure by identifying the different types of hydrogen and carbon atoms present.
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Infrared Spectroscopy (IR): Useful for identifying functional groups such as carbonyl, nitro, and hydroxy groups.
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Mass Spectrometry (MS): Helps in confirming the molecular weight and fragmentation pattern of the compound.
Potential Applications
Given its complex structure and reactivity, N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride may have potential applications in pharmaceuticals and agrochemicals. Its ability to interact with biological targets could make it a candidate for further research in drug development or as a precursor for synthesizing other bioactive compounds.
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